molecular formula C23H19N3NaO9S3 B1200254 ACID RED 106 CAS No. 6844-74-2

ACID RED 106

Cat. No.: B1200254
CAS No.: 6844-74-2
M. Wt: 600.6 g/mol
InChI Key: VKBIAWIONBIBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACID RED 106, also known as disodium 4-hydroxy-3-phenylazo-5-((p-tolyl)sulphonylamino)naphthalene-2,7-disulphonate, is a synthetic azo dye. It is commonly used in various industries for its vibrant red color and is known for its excellent solubility in water. The compound has a molecular formula of C23H17N3Na2O9S3 and a molecular weight of 621.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .

Chemical Reactions Analysis

Types of Reactions

ACID RED 106, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACID RED 106, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACID RED 106, stands out due to its specific molecular structure, which provides unique binding properties and stability. Its excellent solubility in water and vibrant red color make it particularly valuable in applications requiring high-quality dyes .

Properties

CAS No.

6844-74-2

Molecular Formula

C23H19N3NaO9S3

Molecular Weight

600.6 g/mol

IUPAC Name

disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);

InChI Key

VKBIAWIONBIBLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na]

6844-74-2

Synonyms

C.I. Acid Red 106

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.